REACTION_CXSMILES
|
C1(C[O:8][C:9]2[C:14]([O:15]CC3C=CC=CC=3)=[CH:13][N:12]=[C:11]([CH:23]=[O:24])[CH:10]=2)C=CC=CC=1.[H][H]>CN(C)C=O.[Pd]>[OH:15][C:14]1[C:9](=[O:8])[CH:10]=[C:11]([CH:23]=[O:24])[NH:12][CH:13]=1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC1=CC(=NC=C1OCC1=CC=CC=C1)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the mixture for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C=C(NC1)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |